molecular formula C19H14FNO5 B8690910 Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate

Cat. No. B8690910
M. Wt: 355.3 g/mol
InChI Key: ATZSZAKOFCMBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H14FNO5 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate

Molecular Formula

C19H14FNO5

Molecular Weight

355.3 g/mol

IUPAC Name

methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H14FNO5/c1-25-19(22)17-14-8-13(10-2-3-10)15(21(23)24)9-16(14)26-18(17)11-4-6-12(20)7-5-11/h4-10H,2-3H2,1H3

InChI Key

ATZSZAKOFCMBFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(4-fluorophenyl)-6-nitro-5-{[(trifluoromethyl)sulfonyl]oxy}-1-benzofuran-3-carboxylate (7.12 g, 15.37 mmol), cyclopropylboronic acid (2.19 g, 25.5 mmol), potassium fluoride (3.26 g, 56.1 mmol), sodium bromide (1.75 g, 17.01 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.85 g, 0.736 mmol) were stirred together under nitrogen in a mixture of toluene (90 mL) and water (2.25 mL) and heated at 100° C. for 18 hours. The reaction mixture was cooled, diluted with ethyl acetate and washed with water. The organic phase was separated, dried by hydrophobic filter tube and evaporated under vacuum. The residue was purified by flash chromatography, eluting over silica gel with a gradient of 0-5% ethyl acetate in cyclohexane. Product containing fractions were evaporated under vacuum to give the methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=728 (2M+NH4)+.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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